molecular formula C17H15BrO2 B12912814 2,2'-[(3-Bromophenyl)methylene]bis(5-methylfuran) CAS No. 917571-10-9

2,2'-[(3-Bromophenyl)methylene]bis(5-methylfuran)

Cat. No.: B12912814
CAS No.: 917571-10-9
M. Wt: 331.2 g/mol
InChI Key: WTKPQBAZWPTGHY-UHFFFAOYSA-N
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Description

5,5’-((3-Bromophenyl)methylene)bis(2-methylfuran) is an organic compound that belongs to the class of furan derivatives. This compound features a bromophenyl group attached to a methylene bridge, which is further connected to two methylfuran rings. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-((3-Bromophenyl)methylene)bis(2-methylfuran) typically involves the reaction of 3-bromobenzaldehyde with 2-methylfuran in the presence of a base. The reaction proceeds through a condensation mechanism, where the aldehyde group of 3-bromobenzaldehyde reacts with the furan ring to form the methylene bridge. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for 5,5’-((3-Bromophenyl)methylene)bis(2-methylfuran) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,5’-((3-Bromophenyl)methylene)bis(2-methylfuran) can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Phenyl-substituted derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

5,5’-((3-Bromophenyl)methylene)bis(2-methylfuran) has several applications in scientific research:

Mechanism of Action

The mechanism by which 5,5’-((3-Bromophenyl)methylene)bis(2-methylfuran) exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl group can enhance binding affinity to certain proteins, while the furan rings can participate in electron transfer reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-((3-Bromophenyl)methylene)bis(2-methylfuran) is unique due to its specific combination of a bromophenyl group and two methylfuran rings. This structure provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

917571-10-9

Molecular Formula

C17H15BrO2

Molecular Weight

331.2 g/mol

IUPAC Name

2-[(3-bromophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran

InChI

InChI=1S/C17H15BrO2/c1-11-6-8-15(19-11)17(16-9-7-12(2)20-16)13-4-3-5-14(18)10-13/h3-10,17H,1-2H3

InChI Key

WTKPQBAZWPTGHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C2=CC(=CC=C2)Br)C3=CC=C(O3)C

Origin of Product

United States

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